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molecular formula C15H19BrClNO3 B8372283 methyl 2-bromo-5-chloro-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)benzoate

methyl 2-bromo-5-chloro-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No. B8372283
M. Wt: 376.67 g/mol
InChI Key: QSIONAWVOHYXON-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a solution of methyl 2-bromo-5-chloro-3-(oxan-4-ylamino)benzoate (300 mg, 0.86 mmol) in 1,2-dichloroethane (3 ml) at room temperature under nitrogen was added acetaldehyde (96 μl, 1.7 mmol) followed by acetic acid (0.3 ml, 5.16 mmol). This solution was stirred for 5 minutes before the addition of sodium triacetoxyborohydride (0.55 g, 2.6 mmol) at room temperature with reaction monitoring by LCMS. After 22 h, further acetaldehyde (96 μl, 1.7 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (0.55 g, 2.6 mmol). After 3 days, the reaction mixture was diluted with 1,2-dichloroethane (5 ml). Acetaldehyde (962 μl, 17.2 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (1.82 g, 8.6 mmol). After 15 h, further acetaldehyde (960 μl, 17.2 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (1.82 g, 8.6 mmol). The reaction mixture was then stirred at room temperature for a further 22 hours before deionized water (25 ml) was added and the mixture was neutralised with solid NaHCO3. EtOAc (25 ml) was added and the phases were separated. The aqueous layer was then extracted with EtOAc (2×25 ml) and the combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 8:2 Heptane:EtOAc) to give 122 mg (38%) of the title compound as a colourless oil. LC-MS 85%, m/z=376.3/378.2/379.9, 1H NMR (500 MHz, Chloroform-d) δ 7.31 (d, J=2.5 Hz, 1H), 7.18 (d, 12.4 Hz, 1H), 3.98 (dd, J=8.7, 5.5 Hz, 2H), 3.94 (s, 3H), 3.35 (td, J=11.6, 5.5 Hz, 2H), 3.19 (t, J=7.1 Hz, 1H), 3.12 (q, J=7.1 Hz, 2H), 1.75 (td, J=10.1, 8.8, 3.9 Hz, 4H), 0.92 (t, J=7.1 Hz, 3H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Quantity
96 μL
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0.3 mL
Type
reactant
Reaction Step Seven
Quantity
0.55 g
Type
reactant
Reaction Step Eight
Quantity
96 μL
Type
reactant
Reaction Step Nine
Quantity
0.55 g
Type
reactant
Reaction Step Ten
Quantity
962 μL
Type
reactant
Reaction Step Eleven
Quantity
1.82 g
Type
reactant
Reaction Step Twelve
Quantity
960 μL
Type
reactant
Reaction Step Thirteen
Yield
38%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([NH:12][CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:10][C:9]([Cl:19])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH:20](=O)[CH3:21].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClCCCl.CCOC(C)=O.O>[Br:1][C:2]1[C:11]([N:12]([CH2:20][CH3:21])[CH:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)=[CH:10][C:9]([Cl:19])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C=C1NC1CCOCC1)Cl
Name
Quantity
96 μL
Type
reactant
Smiles
C(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Seven
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Nine
Name
Quantity
96 μL
Type
reactant
Smiles
C(C)=O
Step Ten
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Eleven
Name
Quantity
962 μL
Type
reactant
Smiles
C(C)=O
Step Twelve
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Thirteen
Name
Quantity
960 μL
Type
reactant
Smiles
C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 days
Duration
3 d
WAIT
Type
WAIT
Details
After 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with EtOAc (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 8:2 Heptane:EtOAc)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C=C1N(C1CCOCC1)CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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